molecular formula C13H9ClF2N2O2 B5586792 2-chloro-4,5-difluoro-N-(6-methoxy-3-pyridinyl)benzamide

2-chloro-4,5-difluoro-N-(6-methoxy-3-pyridinyl)benzamide

Cat. No. B5586792
M. Wt: 298.67 g/mol
InChI Key: SLNFODQEEVWVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The study of benzamide derivatives, including those with halogen substituents like chloro and fluoro groups, and methoxy-pyridinyl groups, is crucial due to their wide range of biological activities and applications in medicinal chemistry. These compounds have been explored for their potential as therapeutic agents, highlighting the significance of understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of benzamide derivatives often involves multi-step chemical processes, starting from basic aromatic acids or their halogenated versions. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole through a 9-step process, demonstrating the complexity involved in constructing such molecules (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by their aromatic rings and the specific arrangement of substituents, which significantly impact their chemical properties and biological activity. X-ray powder diffractometry and other spectroscopic methods like IR and NMR are commonly used to characterize the crystalline forms and molecular geometry of these compounds, providing insights into their stability and reactivity (Yanagi et al., 2000).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, influenced by the nature and position of their substituents. These reactions are essential for modifying the molecular structure to enhance their biological activity or to attach specific functional groups for targeted applications.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are crucial for the practical applications of these compounds. For example, the preparation and characterization of different crystalline forms of a similar benzamide derivative revealed significant differences in their thermal behavior and stability, which can influence their handling and storage requirements (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the molecular structure and the electronic distribution within the molecule. Computational studies, such as density functional theory (DFT), provide valuable insights into the conformational stability, vibrational spectra, and thermochemical properties of benzamide derivatives, helping to predict their behavior in various chemical environments (Espinosa Manrique et al., 2023).

Mechanism of Action

As a glycogen phosphorylase inhibitor, this compound blocks the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . This inhibition blocks glucagon-induced hepatic glycogenolysis .

It is soluble in DMF and DMSO at 5 mg/ml . The compound has a formula weight of 412.8 .

Safety and Hazards

This compound is not for human or veterinary use . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O2/c1-20-12-3-2-7(6-17-12)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFODQEEVWVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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